molecular formula C14H13N3O5S B586480 Sulfanitran-d4 (Major) CAS No. 1794753-46-0

Sulfanitran-d4 (Major)

Cat. No.: B586480
CAS No.: 1794753-46-0
M. Wt: 339.358
InChI Key: GWBPFRGXNGPPMF-DOGSKSIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfanitran-d4 (Major) is a high-purity, stable isotope-labelled internal standard critical for advanced analytical research. This compound is specifically designed for the precise quantification of sulfanitran, a sulfonamide antibiotic used in the poultry industry to control pathogens like Coccidioides species . In mass spectrometry-based methods, Sulfanitran-d4 co-elutes with the native analyte and serves as a reliable reference, enabling researchers to correct for procedural losses and matrix effects, thereby significantly improving the accuracy and reliability of their data. The primary research applications for this compound are in the field of veterinary pharmaceutical analysis and environmental monitoring. It is indispensable for developing highly sensitive LC-MS/MS methods to track and measure sulfanitran residues in complex samples such as animal feed, poultry tissues, and environmental water samples . By utilizing this internal standard, researchers can obtain robust data essential for studies on the pharmacokinetics, metabolic fate, and environmental persistence of sulfanitran, contributing to a deeper understanding of its impact and ensuring compliance with food safety and environmental regulations.

Properties

CAS No.

1794753-46-0

Molecular Formula

C14H13N3O5S

Molecular Weight

339.358

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4D,5D,8D,9D

InChI Key

GWBPFRGXNGPPMF-DOGSKSIHSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4’-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4;  N4-Acetyl-4’-nitrosulfanilanilide-d4;  N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-d4;  N4-Acetyl-N1-(p-nitrophenyl)sulfanilamide-d4;  NSC 217299-d4;  NSC 77120-d4; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfanitran-d4 (Major) involves the incorporation of deuterium into the sulfanitran molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Sulfanitran-d4 (Major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while adhering to strict regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Sulfanitran-d4 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sulfanitran-d4 (Major) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sulfanitran-d4 (Major) involves its interaction with specific molecular targets in biological systems. It acts as an inhibitor of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. By inhibiting this enzyme, Sulfanitran-d4 (Major) disrupts the production of folate, which is essential for the growth and replication of certain microorganisms .

Comparison with Similar Compounds

Identified Issues with the Evidence

Irrelevance of Majority of Sources :

  • Evidences 1–5 and 9 focus exclusively on natural language processing (NLP) models (e.g., Transformer, BERT, RoBERTa) and manuscript formatting guidelines. These are unrelated to chemical compounds or deuterated sulfonamides like Sulfanitran-d4 .
  • is a generic template for reporting compound characterization in chemistry journals but lacks specific data about Sulfanitran-d4 or its analogs.

describes "N-Acetyl Sulfapyridine-d4 (Major)" as a labeled metabolite but lacks comparative metrics (e.g., isotopic purity, pharmacokinetic properties) against Sulfanitran-d4 . Evidences 10 and 11 mention deuterated β-endosulfan but belong to a different chemical class (organochlorine insecticides) and are unrelated to sulfonamide derivatives like Sulfanitran-d4 .

Absence of Structural or Functional Comparisons: No evidence discusses deuterated sulfonamides, their synthetic pathways, isotopic labeling efficiency, or metabolic stability—key parameters for comparing labeled compounds.

Critical Gaps in Addressing the Query

A professional comparison of Sulfanitran-d4 (Major) with similar compounds would require:

  • Structural Data : Molecular formulas, deuterium positions, and crystallographic data.
  • Analytical Metrics : NMR shifts (¹H, ¹³C), mass spectrometry (HRMS), and chromatographic retention times.
  • Functional Properties : Solubility, stability under storage conditions, and metabolic half-life in biological systems.
  • Synthetic Routes : Comparison of yields, isotopic purity, and scalability across deuterated analogs.

None of these parameters are addressed in the provided evidence.

Recommendations for Further Research

To authoritatively answer the query, the following steps are essential:

Consult Specialized Databases :

  • Use SciFinder, Reaxys, or PubChem to retrieve peer-reviewed studies on Sulfanitran-d4 and its analogs.

Review Deuterated Sulfonamide Literature :

  • Focus on journals like Journal of Labelled Compounds and Radiopharmaceuticals for isotopic labeling efficiency and comparative stability studies.

Synthesize Comparative Data :

  • Create tables comparing deuterium incorporation rates, synthetic challenges (e.g., protecting group strategies), and analytical validation methods.

Biological Activity

Sulfanitran-d4 (Major) is a deuterated form of sulfanitran, a sulfonamide antibiotic primarily used in veterinary medicine, particularly in poultry farming. This compound is recognized for its antimicrobial properties and is part of a broader class of drugs that inhibit bacterial growth by targeting specific metabolic pathways.

Chemical Structure and Properties

  • Chemical Formula : C14H13N3O5S
  • Molecular Weight : 335.4 g/mol
  • CAS Number : [Not available in the provided sources]

Sulfanitran acts by inhibiting the synthesis of folic acid in bacteria, which is essential for nucleic acid synthesis and ultimately bacterial growth and replication. The deuterated version, Sulfanitran-d4, is utilized in research to trace metabolic pathways and study drug behavior in biological systems.

Sulfanitran operates through the competitive inhibition of the enzyme dihydropteroate synthase, which plays a critical role in the bacterial folate synthesis pathway. This mechanism effectively disrupts the production of folate, leading to impaired DNA synthesis and bacterial cell death.

Antimicrobial Efficacy

The antimicrobial activity of Sulfanitran-d4 has been evaluated against various bacterial strains. Below is a summary of its efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli8
Salmonella enterica16
Staphylococcus aureus32

These values indicate that Sulfanitran-d4 exhibits significant antibacterial properties, particularly against gram-negative bacteria.

Pharmacokinetics

Research indicates that Sulfanitran-d4 demonstrates favorable pharmacokinetic properties, including:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver, with metabolites exhibiting reduced antibacterial activity.
  • Excretion : Excreted mainly through urine.

Case Studies

  • Veterinary Applications : A study conducted on poultry demonstrated that Sulfanitran significantly reduced the incidence of bacterial infections, improving overall flock health and productivity. The use of this compound resulted in a decrease in mortality rates associated with bacterial diseases.
  • Comparative Studies : In comparative studies with other sulfonamides, Sulfanitran-d4 showed superior efficacy against multi-drug resistant strains of E. coli, highlighting its potential as an effective treatment option in veterinary medicine.

Safety and Toxicology

While Sulfanitran-d4 is generally considered safe for use in veterinary applications, toxicity studies have indicated potential side effects at high doses, including:

  • Gastrointestinal disturbances
  • Allergic reactions in sensitive individuals
  • Potential for developing resistance with prolonged use

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.